molecular formula C11H15N5O4 B12370107 2'-O-Methyladenosine-d3

2'-O-Methyladenosine-d3

Cat. No.: B12370107
M. Wt: 284.29 g/mol
InChI Key: FPUGCISOLXNPPC-QCYBPOKRSA-N
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Description

2’-O-Methyladenosine-d3 is a deuterium-labeled derivative of 2’-O-Methyladenosine. This compound is a methylated adenine residue, commonly found in the urine of both normal individuals and those with adenosine deaminase deficiency. It exhibits unique hypotensive activities, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyladenosine-d3 involves the methylation of adenosine. A simple and effective method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at 0 degrees Celsius for 4 hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position. The monomethylated adenosine is then isolated using silica gel column chromatography and further purified by crystallization in ethanol .

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyladenosine-d3 are not widely documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling adds complexity and requires specialized equipment and reagents.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyladenosine-d3 primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nucleosides, such as phosphorylation and glycosylation.

Common Reagents and Conditions:

    Methylation: Methyl iodide in an anhydrous alkaline medium.

    Phosphorylation: Typically involves adenosine triphosphate (ATP) and specific kinases.

    Glycosylation: Involves glycosyltransferases and nucleotide sugars.

Major Products:

    Methylation: 2’-O-Methyladenosine-d3.

    Phosphorylation: 2’-O-Methyladenosine-d3 monophosphate, diphosphate, or triphosphate.

    Glycosylation: Glycosylated derivatives of 2’-O-Methyladenosine-d3.

Scientific Research Applications

2’-O-Methyladenosine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its role in RNA modification and its effects on gene expression and regulation.

    Medicine: Investigated for its potential hypotensive effects and its role in adenosine deaminase deficiency.

    Industry: Utilized in the development of nucleoside analogs for therapeutic applications .

Mechanism of Action

The mechanism of action of 2’-O-Methyladenosine-d3 involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’-O position of adenosine affects the interaction of RNA with various proteins and enzymes, thereby modulating gene expression and cellular functions. The compound’s hypotensive effects are likely due to its interaction with adenosine receptors and subsequent signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2’-O-Methyladenosine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and advanced spectroscopic analyses. This labeling provides enhanced stability and allows for precise tracking in metabolic and biochemical studies.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

IUPAC Name

(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3

InChI Key

FPUGCISOLXNPPC-QCYBPOKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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